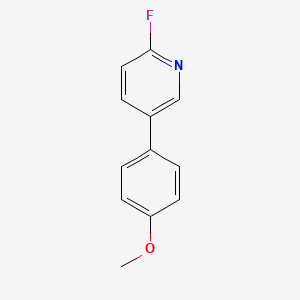

2-Fluoro-5-(4-methoxyphenyl)pyridine

Descripción general

Descripción

2-Fluoro-5-(4-methoxyphenyl)pyridine is a fluorinated pyridine derivative with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxyphenyl group attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making this method highly efficient and widely used in organic synthesis.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(4-methoxyphenyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Substitution Reactions

Nucleophilic Aromatic Substitution (S_NAr)

2-Fluoro-5-(4-methoxyphenyl)pyridine undergoes S_NAr reactions due to the electron-withdrawing fluorine substituent, which activates the aromatic ring for nucleophilic attack. Key findings include:

The reaction conditions are optimized for high conversions, with bases like NaH or KOtBu enabling deprotonation of nucleophiles. Solvents such as DMF or DMSO facilitate high-temperature reactions.

Mechanism

The fluorine atom’s electron-withdrawing effect stabilizes the negative charge in the transition state during nucleophilic attack. The substitution occurs at positions ortho or para to the fluorine, depending on steric and electronic factors .

Coupling Reactions

Suzuki–Miyaura Coupling

This compound participates in cross-coupling reactions to form biaryl systems. A representative synthesis involves:

-

Catalyst : Bis-triphenylphosphine-palladium(II) chloride

-

Base : Sodium carbonate

-

Solvent : 1,4-dioxane/water

| Reagents | Yield | Key Features |

|---|---|---|

| 2-Bromopyridine derivative | 98% | High efficiency in cross-coupling |

| Sodium carbonate | Base to facilitate transmetallation | |

| 1,4-dioxane/water | Biphasic solvent system |

This method highlights the compound’s utility in forming complex aromatic systems for pharmaceutical or material science applications .

Photoredox-Mediated Coupling

For related fluoropyridines, photoredox coupling with ketones under DMF at 120°C produces pyridine derivatives. While not explicitly tested for this compound, the method’s applicability to fluoropyridines suggests potential for analogous substitutions .

Functionalization Strategies

Late-Stage C–H Fluorination

Although not directly demonstrated for this compound, fluorination of pyridines via electrophilic or radical pathways is feasible. Post-fluorination S_NAr reactions can occur under optimized conditions, enabling tandem functionalization .

Tandem Reactions

A one-pot protocol combining fluorination and substitution eliminates intermediate isolation. For example, fluorination followed by nucleophilic substitution in DMF at 120°C yields pyridine derivatives in high efficiency .

Pharmaceutical Development

-

Neuropharmacology : The compound’s structural similarity to mGluR modulators suggests potential for targeting metabotropic glutamate receptors, relevant to neuropsychiatric disorders.

-

Antimicrobial Agents : Fluoropyridines with methoxy groups exhibit broad-spectrum antibacterial activity, though specific MIC values for this compound are not reported.

Material Science

-

Fluorescent Sensors : Incorporation into 2,6-diphenylpyridine chromophores enhances solvatochromism, enabling applications in photopolymerization monitoring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Neuropharmacology

2-Fluoro-5-(4-methoxyphenyl)pyridine has been investigated as a potential drug candidate targeting metabotropic glutamate receptors (mGluRs), specifically mGluR2. This receptor is implicated in several neuropsychiatric disorders, making it a valuable target for therapeutic intervention.

- Experimental Procedure : The compound is synthesized into a radioligand, [^11C]13, used for positron emission tomography (PET) imaging. The synthesis involves O-[^11C]methylation of phenolic precursors.

- Results : PET imaging studies in rats showed that [^11C]13 effectively crossed the blood-brain barrier and demonstrated significant accumulation in brain regions associated with mGluR2 activity, such as the striatum and hippocampus.

1.2 Oncology

The compound has also been explored for its potential in treating diffuse large B-cell lymphoma (DLBCL), particularly in cases with genetic markers such as MYC and BCL2 amplifications.

- Experimental Procedure : Synthesis of derivatives targeting DLBCL was conducted, focusing on compounds that could inhibit tumor growth.

- Results : Preliminary findings suggest that this compound derivatives exhibit cytotoxic effects against DLBCL cell lines, indicating potential therapeutic efficacy.

Chemistry and Material Science

2.1 Fluorescent Sensors

In materials science, this compound is utilized in the design of novel fluorescent sensors based on 2,6-diphenylpyridine.

- Experimental Procedure : The compound is incorporated into chromophore groups to study its spectroscopic properties.

- Results : The resultant compounds display positive solvatochromism, making them suitable for monitoring photopolymerization processes through fluorescence intensity changes.

Agricultural Chemistry

3.1 Agrochemical Development

The synthesis of trifluoromethylpyridine (TFMP) and its intermediates using this compound has implications in agrochemical development.

- Experimental Procedure : The compound is used as a building block for creating new agrochemicals with enhanced physical and biological properties.

- Results : Compounds derived from TFMP exhibit unique biological activities that can lead to the development of more effective agricultural products.

Data Table: Summary of Applications

| Application Area | Specific Use | Experimental Methodology | Key Findings |

|---|---|---|---|

| Neuropharmacology | mGluR2 targeting for neuropsychiatric disorders | Synthesis of [^11C]13 for PET imaging | Significant brain region accumulation observed |

| Oncology | Treatment of DLBCL | Synthesis of cytotoxic derivatives | Potential efficacy against specific lymphoma types |

| Materials Science | Development of fluorescent sensors | Incorporation into chromophore groups | Positive solvatochromism observed |

| Agricultural Chemistry | Synthesis of TFMP and intermediates | Building block for agrochemical development | Unique biological properties noted |

Case Study 1: PET Imaging with [^11C]13

In a study assessing the pharmacokinetics of [^11C]13, researchers found that the compound not only crossed the blood-brain barrier but also showed a peak uptake in key brain areas within minutes post-injection. This rapid distribution suggests its utility as a diagnostic tool for conditions involving mGluR2 dysregulation .

Case Study 2: Cytotoxicity Against DLBCL

In vitro studies demonstrated that derivatives synthesized from this compound exhibited IC50 values indicating effective cytotoxicity against DLBCL cell lines. These results highlight the compound's potential as a lead structure for developing new anti-cancer therapies .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-(4-methoxyphenyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxyphenyl group can modulate its overall pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoropyridine: Lacks the methoxyphenyl group, making it less versatile in certain applications.

5-Fluoro-2-methoxypyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

4-Fluoro-2-methoxypyridine:

Uniqueness

2-Fluoro-5-(4-methoxyphenyl)pyridine is unique due to the combination of the fluorine atom and the methoxyphenyl group on the pyridine ring. This specific substitution pattern imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Actividad Biológica

2-Fluoro-5-(4-methoxyphenyl)pyridine is a compound that has garnered attention in various fields of research, particularly in neuroscience and medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a methoxy group, suggest potential biological activities that could be harnessed for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a para-methoxyphenyl group at the 5-position. This configuration influences its lipophilicity and receptor binding properties, making it an interesting candidate for pharmacological studies.

Applications in Neuroscience

Metabotropic Glutamate Receptor Modulation

One of the primary applications of this compound is in the development of PET imaging ligands targeting metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, including anxiety and depression. A synthesized radioligand, [11C]13, derived from this compound has shown promising results in PET imaging studies. Notably, it demonstrated superior brain heterogeneity in rat models, particularly in regions associated with cognitive function such as the striatum, thalamus, hippocampus, and cortex. The accumulation of [11C]13 was notably reduced when pretreated with mGluR2 negative allosteric modulators (NAMs), indicating its potential role in modulating receptor activity.

Biological Activity and Pharmacological Studies

Potential Therapeutic Effects

Research indicates that this compound may have significant implications for treating hyper-proliferative diseases and virally induced infections. Its ability to interact with specific biological targets suggests it could modulate pathways related to various neurological conditions. The compound's structural features are believed to enhance its interaction with metabotropic glutamate receptors, making it a candidate for further pharmacological studies aimed at understanding its therapeutic potential.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key structural features and unique aspects of related pyridine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-(4-fluorophenyl)pyridine | Pyridine ring with two fluorine substituents | Increased lipophilicity and altered receptor binding |

| 5-(4-Methoxyphenyl)-2-methylpyridine | Methyl group at the 2-position | Different pharmacokinetic properties |

| 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol | Hydroxyl group addition at the 2-position | Potentially different biological activities |

| 5-(4-Methoxyphenyl)-3-pyridinol | Hydroxyl group at the 3-position | Different reactivity due to hydroxyl functionality |

This comparison highlights how variations in substitution patterns can lead to differences in biological activities and chemical reactivities among pyridine derivatives. The unique combination of fluorine and methoxy groups in this compound may contribute to its specific interactions with biological targets, distinguishing it from its analogs.

Propiedades

IUPAC Name |

2-fluoro-5-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADFLNQUJBKKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650455 | |

| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444120-93-8 | |

| Record name | 2-Fluoro-5-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.